molecular formula C10H9N3O3 B1427775 (1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide CAS No. 197083-26-4

(1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide

Cat. No.: B1427775
CAS No.: 197083-26-4
M. Wt: 219.2 g/mol
InChI Key: QIXPXIOYUGOPQZ-UHFFFAOYSA-N
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Description

(1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-hydroxyethanimidamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phthalimide moiety and a hydroxyethanimidamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-hydroxyethanimidamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then subjected to further reactions to introduce the hydroxyethanimidamide group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent control of reaction parameters ensures the consistent quality and yield of the final product. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-hydroxyethanimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions may involve reagents like halogens, acids, or bases under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy or amino derivatives. Substitution reactions can result in the formation of various substituted phthalimide compounds.

Scientific Research Applications

Chemistry

In chemistry, (1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-hydroxyethanimidamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it valuable for investigating biological pathways and mechanisms. Researchers use it to study enzyme inhibition, protein-ligand interactions, and cellular signaling processes.

Medicine

In the field of medicine, (1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-hydroxyethanimidamide is explored for its therapeutic potential. Its structural features suggest possible applications in drug design and development, particularly as an inhibitor of specific enzymes or as a modulator of biological pathways involved in disease.

Industry

Industrially, this compound finds applications in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for use in the synthesis of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A simpler analog of (1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-hydroxyethanimidamide, phthalimide lacks the hydroxyethanimidamide group but shares the phthalimide core structure.

    N-Hydroxyphthalimide: This compound includes a hydroxy group attached to the phthalimide ring, similar to the hydroxyethanimidamide group in the target compound.

    Phthalic Anhydride: A precursor in the synthesis of phthalimide derivatives, phthalic anhydride is structurally related but lacks the amide and hydroxy groups.

Uniqueness

The uniqueness of (1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-hydroxyethanimidamide lies in its combination of the phthalimide and hydroxyethanimidamide groups. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for. Its ability to participate in diverse chemical reactions and its potential in various scientific research fields highlight its significance.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c11-8(12-16)5-13-9(14)6-3-1-2-4-7(6)10(13)15/h1-4,16H,5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXPXIOYUGOPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C/C(=N\O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide
Reactant of Route 2
(1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide
Reactant of Route 3
Reactant of Route 3
(1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide
Reactant of Route 4
(1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide
Reactant of Route 5
(1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide
Reactant of Route 6
(1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide

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